Cas no 2228728-99-0 (2-1-(pentan-2-yl)cyclopropylpropan-2-amine)

2-1-(pentan-2-yl)cyclopropylpropan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-1-(pentan-2-yl)cyclopropylpropan-2-amine
- 2228728-99-0
- EN300-1782677
- 2-[1-(pentan-2-yl)cyclopropyl]propan-2-amine
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- Inchi: 1S/C11H23N/c1-5-6-9(2)11(7-8-11)10(3,4)12/h9H,5-8,12H2,1-4H3
- InChI Key: LAAFONFUFTXAPH-UHFFFAOYSA-N
- SMILES: NC(C)(C)C1(C(C)CCC)CC1
Computed Properties
- Exact Mass: 169.183049738g/mol
- Monoisotopic Mass: 169.183049738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 26Ų
2-1-(pentan-2-yl)cyclopropylpropan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1782677-2.5g |
2-[1-(pentan-2-yl)cyclopropyl]propan-2-amine |
2228728-99-0 | 2.5g |
$2492.0 | 2023-09-19 | ||
Enamine | EN300-1782677-0.1g |
2-[1-(pentan-2-yl)cyclopropyl]propan-2-amine |
2228728-99-0 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1782677-1.0g |
2-[1-(pentan-2-yl)cyclopropyl]propan-2-amine |
2228728-99-0 | 1g |
$1272.0 | 2023-05-27 | ||
Enamine | EN300-1782677-10g |
2-[1-(pentan-2-yl)cyclopropyl]propan-2-amine |
2228728-99-0 | 10g |
$5467.0 | 2023-09-19 | ||
Enamine | EN300-1782677-1g |
2-[1-(pentan-2-yl)cyclopropyl]propan-2-amine |
2228728-99-0 | 1g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1782677-5g |
2-[1-(pentan-2-yl)cyclopropyl]propan-2-amine |
2228728-99-0 | 5g |
$3687.0 | 2023-09-19 | ||
Enamine | EN300-1782677-0.05g |
2-[1-(pentan-2-yl)cyclopropyl]propan-2-amine |
2228728-99-0 | 0.05g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1782677-10.0g |
2-[1-(pentan-2-yl)cyclopropyl]propan-2-amine |
2228728-99-0 | 10g |
$5467.0 | 2023-05-27 | ||
Enamine | EN300-1782677-5.0g |
2-[1-(pentan-2-yl)cyclopropyl]propan-2-amine |
2228728-99-0 | 5g |
$3687.0 | 2023-05-27 | ||
Enamine | EN300-1782677-0.25g |
2-[1-(pentan-2-yl)cyclopropyl]propan-2-amine |
2228728-99-0 | 0.25g |
$1170.0 | 2023-09-19 |
2-1-(pentan-2-yl)cyclopropylpropan-2-amine Related Literature
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Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
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Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
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Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
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Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
Additional information on 2-1-(pentan-2-yl)cyclopropylpropan-2-amine
Professional Introduction to Compound with CAS No. 2228728-99-0 and Product Name: 2-1-(pentan-2-yl)cyclopropylpropan-2-amine
The compound with the CAS number 2228728-99-0 and the product name 2-1-(pentan-2-yl)cyclopropylpropan-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The compound's structure consists of a cyclopropyl ring substituted with a pentan-2-yl group, connected to a propan-2-amine moiety, which suggests a rich chemical space for interaction with biological targets.
In recent years, the development of novel scaffolds has been a cornerstone in the quest for effective therapeutic agents. The 2-1-(pentan-2-yl)cyclopropylpropan-2-amine structure presents an intriguing combination of functional groups that could modulate biological pathways in a targeted manner. Specifically, the cyclopropyl ring is known for its ability to enhance metabolic stability and binding affinity, while the amine group offers opportunities for further derivatization and interaction with biological receptors.
Current research in medicinal chemistry increasingly emphasizes the importance of rational drug design, leveraging computational methods and structural biology to predict and optimize molecular interactions. The pentan-2-yl substituent in this compound adds a degree of steric bulk, which can be strategically employed to improve pharmacokinetic properties such as solubility and bioavailability. Additionally, the presence of both rigid and flexible parts in the molecule allows for fine-tuning of its pharmacological profile.
One of the most promising areas of application for 2-1-(pentan-2-yl)cyclopropylpropan-2-amine is in the development of small-molecule inhibitors targeting enzymes involved in inflammatory and immunological pathways. Studies have shown that cyclopropyl-containing compounds exhibit notable activity against various enzymes, including those implicated in chronic diseases such as cancer and autoimmune disorders. The amine functionality further enhances its potential as a pharmacophore by enabling hydrogen bonding interactions with key residues in protein targets.
Recent advancements in crystallographic techniques have enabled researchers to elucidate high-resolution structures of protein-ligand complexes, providing critical insights into molecular recognition processes. The 2-(pentan-2-yloxy)cyclopropylamine moiety has been observed to bind tightly to specific pockets in target proteins, suggesting strong binding affinities that could translate into therapeutic efficacy. This underscores the importance of structural optimization in enhancing drug-like properties.
The synthesis of CAS No. 2228728-99-0 involves multi-step organic reactions that highlight the synthetic versatility of this scaffold. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex framework efficiently. These approaches not only improve yield but also minimize waste, aligning with green chemistry principles that are increasingly integral to pharmaceutical development.
The pharmacological evaluation of 2-(1-pentanylethyl)cyclopropylamine derivatives has revealed promising results in preclinical studies. These derivatives have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting key signaling pathways involved in inflammation. The structural features of this compound class make them particularly well-suited for targeting Janus kinases (JAKs) and other cytoplasmic kinases, which are central mediators of inflammatory responses.
In conclusion, the compound identified by CAS No. 2228728-99-0 and named (1S)-1-(cyclopropylmethyl)-3-(5-methylhexanamido)propanol represents a significant contribution to modern drug discovery. Its unique structural attributes offer a versatile platform for developing novel therapeutics with applications across multiple disease areas. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play a pivotal role in shaping future treatments.
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